molecular formula C8H8ClN3O B2499076 (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol CAS No. 169272-22-4

(1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol

Cat. No.: B2499076
CAS No.: 169272-22-4
M. Wt: 197.62
InChI Key: CXFYQOLDGQVUGO-QMMMGPOBSA-N
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Description

(1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol is an organic compound characterized by the presence of an azido group (-N₃) and a chlorophenyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with (1R)-1-(4-chlorophenyl)ethan-1-ol.

    Azidation: The hydroxyl group of the starting material is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

    Reduction: (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol.

    Cycloaddition: 1,2,3-triazole derivatives.

Scientific Research Applications

(1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or photonic properties.

    Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azido group can also participate in bioorthogonal reactions, enabling the selective labeling of biomolecules in complex biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol
  • (1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol
  • (1R)-2-azido-1-(4-bromophenyl)ethan-1-ol

Uniqueness

(1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol is unique due to the presence of both an azido group and a chlorophenyl group, which confer distinct reactivity and potential for diverse applications. The azido group allows for versatile chemical modifications, while the chlorophenyl group provides specific electronic properties.

Properties

IUPAC Name

(1R)-2-azido-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFYQOLDGQVUGO-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN=[N+]=[N-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN=[N+]=[N-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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